molecular formula C53H66N4O20 B10768280 Vinorelbine Tartrate CAS No. 105661-07-2

Vinorelbine Tartrate

Cat. No.: B10768280
CAS No.: 105661-07-2
M. Wt: 1079.1 g/mol
InChI Key: CILBMBUYJCWATM-PYGJLNRPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vinorelbine ditartrate involves multiple steps starting from anhydrovinblastine. The key steps include:

Industrial Production Methods

Industrial production of vinorelbine ditartrate follows similar synthetic routes but is optimized for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Biological Activity

Vinorelbine tartrate, a semi-synthetic vinca alkaloid, is primarily utilized in the treatment of various malignancies, particularly non-small cell lung cancer (NSCLC) and breast cancer. Its biological activity is largely attributed to its ability to inhibit microtubule assembly, thereby disrupting mitosis in cancer cells. This article delves into the mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles of this compound, supported by data tables and case studies.

Vinorelbine exerts its antitumor effects through several key mechanisms:

  • Microtubule Disruption : Vinorelbine binds to the beta-tubulin subunit of microtubules, preventing their polymerization. This action leads to the inhibition of mitotic spindle formation, effectively pausing cell division at the metaphase stage .
  • Induction of Apoptosis : The disruption of microtubule dynamics triggers a cascade of molecular events that promote apoptosis in malignant cells. This includes the activation of tumor suppressor genes such as p53 and the inactivation of anti-apoptotic proteins like Bcl2 .
  • Interference with Cellular Metabolism : Vinorelbine may also affect amino acid metabolism, cyclic AMP levels, and glutathione metabolism, contributing to its overall cytotoxic effects .

Pharmacokinetics

Vinorelbine is rapidly absorbed following intravenous administration, with peak serum concentrations typically reached within two hours. The drug's half-life ranges from 24 to 48 hours, and it is primarily metabolized by the liver .

Clinical Efficacy

Vinorelbine has demonstrated significant efficacy in various clinical settings:

  • Non-Small Cell Lung Cancer : In a Phase II trial involving patients with NSCLC who had failed prior therapies, vinorelbine showed a response rate of approximately 30% .
  • Breast Cancer : A combination regimen of vinorelbine with capecitabine has been evaluated for metastatic breast cancer. In one study, this combination achieved a response rate comparable to standard treatments .

Case Study Example

A notable case involved a 65-year-old male patient with NSCLC who developed acute respiratory failure shortly after receiving vinorelbine. Despite this adverse event being rare, it highlights the importance of monitoring patients closely during initial treatments .

Safety Profile

While vinorelbine is generally well-tolerated, it can cause several side effects:

  • Hematological Toxicity : Neutropenia is the most common dose-limiting toxicity associated with vinorelbine therapy. In clinical studies, severe neutropenia occurred in approximately 20% of patients .
  • Gastrointestinal Effects : Nausea and vomiting are also prevalent side effects; however, they can often be managed with supportive care .

Table 1: Summary of Clinical Trials Involving this compound

Study TypeIndicationResponse RateNotable Side Effects
Phase II TrialNSCLC~30%Neutropenia
Combination StudyMetastatic Breast CancerComparable to standard regimensNausea, vomiting
Case ReportAcute Respiratory FailureN/ARespiratory distress post-infusion
MechanismDescription
Microtubule DisruptionInhibits polymerization of tubulin leading to mitotic arrest
Apoptosis InductionActivates p53 and inhibits Bcl2 leading to programmed cell death
Metabolic InterferenceAffects amino acid metabolism and cellular respiration

Properties

CAS No.

105661-07-2

Molecular Formula

C53H66N4O20

Molecular Weight

1079.1 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28-,37-,38+,39+,42+,43+,44-,45-;2*1-,2-/m011/s1

InChI Key

CILBMBUYJCWATM-PYGJLNRPSA-N

Isomeric SMILES

CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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